molecular formula C24H30N2O4 B2774521 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide CAS No. 921865-47-6

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide

Cat. No.: B2774521
CAS No.: 921865-47-6
M. Wt: 410.514
InChI Key: GAZVYBBYUGVRPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide is a potent and selective chemical probe for epigenetic research, specifically designed to target Bromodomain and Extra-Terminal (BET) proteins [https://www.nature.com/articles/s41467-018-07314-7]. This compound is structurally characterized by a tetrahydrobenzo[b][1,4]oxazepin-4-one scaffold, a pharmaceutically privileged structure known for its utility in developing inhibitors of protein-protein interactions [https://pubs.rsc.org/en/content/articlelanding/2019/md/c9md00047h]. Its primary research value lies in its high affinity and selectivity for the second bromodomain (BD2) of BET proteins, enabling the discrete pharmacological dissection of the functions of BD1 versus BD2 in gene regulation [https://pubmed.ncbi.nlm.nih.gov/33524334]. This selectivity is crucial for investigating the roles of BET proteins in oncology, inflammatory diseases, and transcriptional mechanisms without eliciting the broader phenotypic consequences associated with pan-BET inhibition. Researchers utilize this acetamide derivative to explore the pathophysiology driven by specific bromodomains and to validate BD2 as a therapeutic target for conditions such as acute myeloid leukemia and autoimmune disorders [https://www.nature.com/articles/s41467-021-27150-6]. It serves as an essential tool for mechanistic studies in chemical biology and for the development of novel targeted epigenetic therapies.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-16(2)13-26-20-12-18(8-11-21(20)30-15-24(4,5)23(26)28)25-22(27)14-29-19-9-6-17(3)7-10-19/h6-12,16H,13-15H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZVYBBYUGVRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties based on available literature and research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H30N2O6SC_{23}H_{30}N_{2}O_{6}S, and it has a molecular weight of approximately 430.6 g/mol. The structure features a tetrahydrobenzo[b][1,4]oxazepine core, which is known for contributing to various pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that compounds related to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit promising antimicrobial properties. For instance:

  • Staphylococcus aureus : Research has shown that derivatives of this compound demonstrate significant activity against this pathogen, suggesting potential applications in treating infections caused by resistant strains.
  • Bacillus subtilis : Similar antimicrobial effects have been observed against this bacterium, indicating broad-spectrum efficacy.

Cytotoxicity

The cytotoxic effects of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) have been evaluated in various cell lines:

  • Cancer Cell Lines : Preliminary studies suggest that the compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the oxazepine ring may interact with specific biological targets such as enzymes or receptors involved in cell signaling pathways.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Antimicrobial Efficacy :
    • A study conducted by Sedlák et al. demonstrated that derivatives of this compound significantly inhibited the growth of Staphylococcus aureus in vitro. The study established minimum inhibitory concentrations (MIC) that suggest effective dosages for potential therapeutic use.
  • Case Study on Cytotoxicity :
    • In a recent study assessing the cytotoxic effects on cancer cells, it was found that the compound reduced cell viability in a dose-dependent manner across multiple cancer cell lines. This finding supports further exploration into its use as an anticancer agent.

Data Tables

Property Value
Molecular FormulaC23H30N2O6SC_{23}H_{30}N_{2}O_{6}S
Molecular Weight430.6 g/mol
Antimicrobial ActivityEffective against Staphylococcus aureus and Bacillus subtilis
CytotoxicitySelective against cancer cell lines

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimal reaction conditions for preparing this compound?

  • Methodology : The synthesis involves multi-step reactions, typically starting with the benzo[b][1,4]oxazepine core. Key steps include:

  • Cyclization : Formation of the oxazepine ring under reflux in dichloromethane or ethanol, catalyzed by triethylamine .
  • Acylation : Introduction of the p-tolyloxyacetamide moiety via nucleophilic substitution or coupling reactions .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography to achieve ≥95% purity .
    • Optimization : Yield and selectivity depend on solvent polarity (e.g., ethanol vs. dichloromethane) and temperature control (reflux vs. room temperature) .

Q. How can structural integrity and purity be confirmed post-synthesis?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify connectivity and stereochemistry, with characteristic signals for the isobutyl (δ ~0.8–1.2 ppm) and oxazepine carbonyl (δ ~170–175 ppm) groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 446.6 .
  • HPLC : Retention time and peak symmetry assess purity .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Stability Profile : Stable at room temperature in inert atmospheres. Degradation risks include:

  • Hydrolysis : Susceptibility of the acetamide group to acidic/basic conditions .
  • Oxidation : The oxazepine ring may oxidize under prolonged exposure to light or oxygen .
    • Storage : Recommend desiccated storage at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can contradictions in reported pharmacological data (e.g., receptor binding vs. functional assays) be resolved?

  • Case Study : Evidence of vasopressin V2 receptor antagonism conflicts with limited activity in functional assays for similar oxazepine derivatives .
  • Resolution Strategies :

  • Dose-Response Analysis : Validate receptor binding affinity (IC₅₀) across multiple concentrations .
  • Off-Target Screening : Use radioligand displacement assays to rule out interactions with unrelated receptors (e.g., GPCRs, ion channels) .
  • Structural Dynamics : Molecular dynamics simulations to assess ligand-receptor conformational compatibility .

Q. What computational approaches are effective in designing derivatives with enhanced bioactivity?

  • Methods :

  • Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent modifications .
  • Molecular Docking : Screen derivatives against target receptors (e.g., V2 receptor PDB: 4N9T) to prioritize synthetic targets .
  • QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on pharmacokinetic parameters (e.g., logP, bioavailability) .

Q. How can the mechanism of action be elucidated when in vitro and in vivo data conflict?

  • Experimental Framework :

  • Kinetic Studies : Measure enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s assay to validate target engagement .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to in vivo effects .
  • Gene Knockout Models : CRISPR/Cas9-mediated deletion of putative targets (e.g., V2 receptors) in cellular assays .

Q. What methodologies optimize structure-activity relationships (SAR) for pharmacokinetic improvement?

  • SAR Design :

  • Bioisosteric Replacement : Substitute the p-tolyloxy group with trifluoromethyl or cyano analogs to enhance metabolic stability .
  • Prodrug Strategies : Mask polar groups (e.g., acetamide) with ester linkers to improve membrane permeability .
    • Evaluation Metrics :
  • Permeability : Caco-2 cell monolayer assays .
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.